2-(4-bromo-3-methylphenoxy)acetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)acetamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetamide, featuring a brominated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)acetamide typically involves the bromination of a precursor compound followed by an acetamidation reaction. One common method involves the bromination of 4-methylphenol to produce 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid, which is subsequently converted to the acetamide derivative through reaction with ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient brominating agents, and catalysts to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can modify the acetamide group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Products: Various substituted phenoxyacetamides depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the acetamide group, potentially leading to amines.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methylphenoxy)acetamide
- 2-(4-bromo-3-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
- 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide .
Uniqueness
2-(4-bromo-3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHITUYNQSLAXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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